Benzyl (4-formylthiazol-2-YL)carbamate
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Overview
Description
Benzyl (4-formylthiazol-2-YL)carbamate is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (4-formylthiazol-2-YL)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl carbamate with 4-formylthiazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-formylthiazol-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl (4-carboxythiazol-2-YL)carbamate.
Reduction: Benzyl (4-hydroxymethylthiazol-2-YL)carbamate.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl (4-formylthiazol-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of benzyl (4-formylthiazol-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative without the thiazole ring.
4-Formylthiazole: Contains the thiazole ring but lacks the carbamate group.
Benzyl (2-oxopropyl)carbamate: Another carbamate derivative with a different substituent.
Uniqueness
Benzyl (4-formylthiazol-2-YL)carbamate is unique due to the presence of both the thiazole ring and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
benzyl N-(4-formyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-8-18-11(13-10)14-12(16)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,16) |
InChI Key |
KVYNPAHJVKTYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C=O |
Origin of Product |
United States |
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